molecular formula C18H15ClN2O7S B4915624 Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B4915624
M. Wt: 438.8 g/mol
InChI Key: WDLNPAXABVKALO-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-methyl-1-benzofuran-3-carboxylic acid under specific conditions. The reaction typically requires the use of a suitable solvent, such as methanol, and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their function. The benzofuran moiety may also play a role in the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonamide: Shares the nitro and sulfonamide groups but lacks the benzofuran moiety.

    2-Methyl-1-benzofuran-3-carboxylic acid: Contains the benzofuran structure but lacks the nitro and sulfonamide groups.

Uniqueness

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O7S/c1-3-27-18(22)17-10(2)28-16-7-4-11(8-13(16)17)20-29(25,26)12-5-6-14(19)15(9-12)21(23)24/h4-9,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLNPAXABVKALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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